2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C17H14N4O3S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H14N4O3S2/c1-23-10-4-5-12-14(7-10)26-17(19-12)21-15(22)13-9-25-16(20-13)18-8-11-3-2-6-24-11/h2-7,9H,8H2,1H3,(H,18,20)(H,19,21,22) |
InChI Key |
RFOIPBOVWVAOTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CSC(=N3)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 6-Methoxy-1,3-benzothiazol-2(3H)-ylidene Component
The benzothiazole moiety is synthesized via condensation reactions involving 2-amino-6-methoxybenzenethiol and carbonyl-containing reagents. A nickel-catalyzed cycloaddition approach has been validated for constructing the benzothiazole core with high regioselectivity . For example, reacting 2-amino-6-methoxybenzenethiol with chloroacetyl chloride under microwave irradiation (80°C, 10 min) yields 6-methoxy-2-chloromethylbenzothiazole in 88% efficiency . Alternative methods employ Cu(I)-catalyzed coupling of 2-iodoaniline derivatives with thioureas, though this route requires stringent anhydrous conditions .
Table 1: Comparison of Benzothiazole Synthesis Methods
| Method | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave-assisted | None | 80°C | 88 | |
| Ni-catalyzed cycloaddition | Ni(COD)₂ | RT | 78 | |
| Cu(I)-mediated coupling | CuI | 100°C | 65 |
The 2-imino group is introduced via dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane, yielding the (2E)-ylidene configuration critical for biological activity .
Preparation of the 1,3-Thiazole-4-carboxamide Moiety
The thiazole ring is constructed using the Hantzsch thiazole synthesis, where α-halo carbonyl compounds react with thioureas . Ethyl 2-bromoacetoacetate and thiourea in ethanol under reflux (12 h) produce 2-aminothiazole-4-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH (2M, 60°C) . Subsequent activation with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane facilitates coupling with amines to form the carboxamide .
Key Reaction Sequence:
Introduction of the Furan-2-ylmethyl Amino Group
The furan-2-ylmethylamine side chain is introduced via nucleophilic substitution or reductive amination. Treating furfuryl bromide with ammonium hydroxide in THF at 0°C generates furan-2-ylmethylamine, which is then reacted with 2-chloro-1,3-thiazole-4-carboxamide in the presence of K₂CO₃ to afford 2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide . Alternatively, reductive amination using furfural and sodium cyanoborohydride in methanol (pH 5–6, 24 h) achieves comparable results .
Final Assembly via Coupling Reactions
The two major fragments—6-methoxy-1,3-benzothiazol-2(3H)-ylidene and 2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide—are coupled using palladium or nickel catalysts. A nickel-N-heterocyclic carbene (NHC) system (Ni(COD)₂/IPr) in toluene at 80°C facilitates C–N bond formation between the thiazole carboxamide and benzothiazolylidene, yielding the final compound in 74% efficiency . Microwave-assisted coupling reduces reaction time from 48 h to 2 h while maintaining a 70% yield .
Table 2: Catalytic Systems for Fragment Coupling
| Catalyst System | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ni(COD)₂/IPr | Toluene | 80°C | 24 | 74 |
| Pd(OAc)₂/Xantphos | DMF | 100°C | 48 | 62 |
| Microwave-assisted | DCE | 120°C | 2 | 70 |
Optimization and Catalytic Approaches
Recent advances in nickel catalysis have improved atom economy and stereocontrol. For instance, reductive cyclization using NiCl₂ and triethylsilane minimizes byproducts during benzothiazole formation . Solvent screening reveals that polar aprotic solvents (e.g., DMF, NMP) enhance coupling efficiency by stabilizing intermediate metal complexes .
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include various substituted furan, benzothiazole, and thiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives, including compounds similar to 2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide, exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids have shown promising results against various cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) with effective concentrations lower than standard chemotherapeutics like 5-fluorouracil .
| Compound Type | Target Cancer Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | |
| Thiazole-Pyridine Hybrid | HepG2 | 6.14 | |
| Thiazole Analog | HCT-15 (Colon Carcinoma) | Not specified |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives have been reported to possess significant antibacterial and antifungal properties. For example, derivatives containing the thiazole moiety were synthesized and tested against various microbial strains, showing varying degrees of effectiveness depending on the substituents present .
Anticonvulsant Activity
Thiazole-based compounds have been studied for their anticonvulsant effects. Research indicates that certain thiazoles demonstrate substantial anticonvulsant activity at lower doses compared to standard medications like ethosuximide. The structure–activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance anticonvulsant efficacy .
| Compound Type | Model Used | Effective Dose (mg/kg) | Reference |
|---|---|---|---|
| Thiazole Derivative | MES Model | <20 | |
| Thiazole Derivative | scPTZ Model | Not specified |
Drug Design and Development
The unique structure of this compound makes it a valuable candidate in drug design. Its ability to interact with multiple biological targets suggests potential for multi-target drugs. The compound can be synthesized through well-established methods such as the Knoevenagel reaction and alkylation reactions, facilitating its integration into various therapeutic frameworks .
Mechanism of Action
The mechanism of action of 2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Research Findings and Inferred Trends
Pharmacokinetic Considerations
- Lipophilicity : The 6-methoxy group on the benzothiazole increases logP, favoring blood-brain barrier penetration compared to polar triazole-linked analogs () .
- Metabolic Pathways : The aromatic furan may undergo CYP450-mediated oxidation, whereas saturated tetrahydrofuran analogs () are more metabolically stable .
Target Selectivity
- The absence of a triazole linker (cf. ) may limit binding to deep hydrophobic pockets, reducing potency against targets like α-glucosidase .
Biological Activity
The compound 2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of antitumor , antimicrobial , and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.42 g/mol
This compound features a thiazole ring, a furan moiety, and a benzothiazole derivative, which are known to contribute to its biological properties.
Antitumor Activity
Research indicates that derivatives of thiazoles and benzothiazoles exhibit significant antitumor properties. In particular, compounds containing the benzothiazole moiety have been shown to inhibit cancer cell proliferation. For instance, studies have demonstrated that related thiazole derivatives can effectively reduce the viability of various cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 10.5 |
| HCT116 (Colon Cancer) | 8.3 |
| MCF7 (Breast Cancer) | 9.7 |
These findings suggest that the compound may possess similar or enhanced antitumor activity due to its unique structural features.
Antimicrobial Activity
The antimicrobial properties of compounds with furan and thiazole groups have been documented extensively. For example, studies have shown that these compounds can exhibit activity against various bacterial strains. The following table summarizes the antimicrobial efficacy of related compounds:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
The presence of the furan ring in the compound is believed to enhance its interaction with microbial targets, leading to increased antibacterial activity.
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : A study conducted by Da Silva et al. evaluated the cytotoxic effects of related thiazolidinone derivatives on glioblastoma cells, revealing significant reductions in cell viability (up to 70% at higher concentrations) . This highlights the potential for thiazole derivatives in cancer therapy.
- Antimicrobial Evaluation : In a systematic review of synthetic thiazole derivatives, several compounds demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria . The mechanism was attributed to disruption of bacterial cell membranes.
- Inflammation Modulation : Research has indicated that certain benzothiazole derivatives can modulate inflammatory pathways by inhibiting NF-kB activation, leading to decreased expression of inflammatory mediators . This suggests that our compound may similarly impact inflammatory processes.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for synthesizing thiazole-benzothiazole hybrid compounds like this molecule?
- Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions .
- Step 2 : Introduction of the furan-2-ylmethylamino group via nucleophilic substitution or reductive amination .
- Step 3 : Coupling with the 6-methoxybenzothiazol-2-ylidene moiety using carbodiimide-mediated amidation .
- Key reagents : Chlorinating agents (e.g., POCl₃), coupling agents (e.g., EDC/HOBt), and catalysts like DMAP for regioselective bond formation .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity intermediates .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
| Technique | Purpose | Key Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm regiochemistry of thiazole and benzothiazole rings | Chemical shifts for methoxy (~3.8 ppm) and furan protons (~6.5-7.5 ppm) |
| IR Spectroscopy | Identify amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) | |
| HRMS | Verify molecular formula (e.g., C₁₇H₁₄N₄O₂S₂) and isotopic pattern |
Q. How is preliminary biological activity screening conducted for such compounds?
- Answer :
- In vitro assays : Cytotoxicity evaluated via MTT assays against cancer cell lines (e.g., melanoma, breast cancer) at concentrations 1–100 µM .
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Target identification : Molecular docking to assess binding affinity for enzymes like topoisomerase II or kinases .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during the synthesis of the benzothiazol-2-ylidene moiety?
- Answer :
- Design of Experiments (DoE) : Use factorial designs to assess temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) .
- In situ monitoring : Raman spectroscopy tracks intermediate formation (e.g., imine tautomerization) to adjust reaction time .
- Side product analysis : LC-MS identifies byproducts like over-oxidized thiazoles or hydrolyzed amides, guiding solvent anhydration protocols .
Q. What structural features drive the compound’s hypothesized anticancer activity?
- Answer :
- Thiazole-benzothiazole core : Intercalates DNA or inhibits tubulin polymerization, as seen in analogs like 4-phenylthiazole derivatives .
- Furan substituent : Enhances lipophilicity (logP ~2.5) and membrane permeability, critical for cellular uptake .
- Methoxy group : Modulates electron density on the benzothiazole ring, affecting redox potential and ROS generation in cancer cells .
- Validation : SAR studies comparing IC₅₀ values of analogs with/without methoxy or furan groups .
Q. How can computational methods predict regioselectivity in the formation of the thiazole ring?
- Answer :
- DFT calculations : Analyze transition states to determine energy barriers for 4- vs. 5-substitution (ΔG‡ < 5 kcal/mol favors 4-position) .
- Molecular dynamics : Simulate solvent effects (e.g., DMSO stabilizes zwitterionic intermediates) to guide solvent selection .
- Machine learning : Train models on existing thiazole synthesis data to predict optimal reagents (e.g., thiourea vs. thioamides) .
Q. What strategies resolve contradictions in reported biological activity data across similar compounds?
- Answer :
- Meta-analysis : Compare IC₅₀ values from multiple studies (e.g., NCI-60 panel vs. single-cell-line assays) to identify assay-dependent variability .
- Orthogonal assays : Confirm apoptosis (Annexin V staining) vs. necrosis (LDH release) mechanisms to clarify cytotoxicity profiles .
- Structural validation : Re-examine compound purity (HPLC >98%) and stereochemistry (ECD spectroscopy) to rule out batch-specific artifacts .
Methodological Challenges and Solutions
Q. What are the key challenges in scaling up the synthesis of this compound?
- Answer :
- Issue 1 : Low yield (<40%) in the amidation step due to steric hindrance.
Solution : Use microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency . - Issue 2 : Degradation of the furan moiety under acidic conditions.
Solution : Replace HCl with milder acids (e.g., acetic acid) in workup steps .
Q. How to design derivatives to improve metabolic stability without compromising activity?
- Answer :
- Modification sites :
| Position | Strategy | Example |
|---|---|---|
| Furan ring | Replace with bioisostere (e.g., thiophene) to reduce CYP450 oxidation | |
| Methoxy group | Fluorinate to block demethylation |
- In vitro ADME : Microsomal stability assays (t₁/₂ >60 min) and PAMPA for permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
